molecular formula C22H22F2N4O3 B2594193 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 923222-49-5

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2594193
CAS No.: 923222-49-5
M. Wt: 428.44
InChI Key: WPCZYBVNFCALGO-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H22F2N4O3 and its molecular weight is 428.44. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties

Research has indicated that derivatives of 1,3,8-triazaspiro[4.5]decanes, like the compound , show promising antiviral activity. For instance, compounds with similar structures have exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E. These findings suggest potential for these compounds in antiviral drug development, highlighting the versatility of the spirothiazolidinone scaffold in creating new antiviral molecules (Apaydın et al., 2020).

Antitubercular Drug Potential

Structural studies of benzothiazinone derivatives, which are closely related to 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide, have shown promise as antitubercular drug candidates. These compounds, such as BTZ043, demonstrate potential efficacy against Mycobacterium tuberculosis (Richter et al., 2022).

HIV Entry Inhibition

Certain 1,3,8-triazaspiro derivatives have been identified as potent noncompetitive allosteric antagonists of the CCR5 receptor, which is crucial for HIV-1 entry into cells. This suggests that compounds with similar structures might be effective in HIV treatment by blocking the CCR5 receptor and inhibiting HIV entry (Watson et al., 2005).

Antitumor Activity

Research into similar compounds, like 3-benzyl-4(3H)quinazolinone analogues, has demonstrated broad-spectrum antitumor activity. These findings suggest that this compound might also have potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c23-16-6-7-18(17(24)12-16)25-19(29)14-27-10-8-22(9-11-27)20(30)28(21(31)26-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZYBVNFCALGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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